molecular formula C14H18N2 B13498064 (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine

(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine

Cat. No.: B13498064
M. Wt: 214.31 g/mol
InChI Key: JGHUJDHMKOHKER-UHFFFAOYSA-N
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Description

(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine is a compound that features a cyclobutylmethyl group attached to an indole moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine, often involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives typically involves scalable synthetic routes that ensure high yield and purity. Catalytic methods, such as transition-metal catalysis, are often employed to facilitate the formation of the indole ring and subsequent functionalization . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Mechanism of Action

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-cyclobutyl-N-(1H-indol-3-ylmethyl)methanamine

InChI

InChI=1S/C14H18N2/c1-2-7-14-13(6-1)12(10-16-14)9-15-8-11-4-3-5-11/h1-2,6-7,10-11,15-16H,3-5,8-9H2

InChI Key

JGHUJDHMKOHKER-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC2=CNC3=CC=CC=C32

Origin of Product

United States

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